Ortho-Arrangement Enables Unique Scaffolds
3-(Benzyloxy)-2-(bromomethyl)pyridine is one of four possible regioisomers of the formula C₁₃H₁₂BrNO bearing one benzyloxy and one bromomethyl substituent. A systematic inventory reveals the following isomers: 3-(benzyloxy)-2-(bromomethyl)pyridine (target), 2-(benzyloxy)-4-(bromomethyl)pyridine , 2-(benzyloxy)-5-(bromomethyl)pyridine , and 5-(benzyloxy)-2-(bromomethyl)pyridine . Each isomer produces a distinct spatial orientation of the reactive handles, thereby determining the connectivity of any subsequent coupling products.
| Evidence Dimension | Substitution pattern (position of benzyloxy / bromomethyl groups) |
|---|---|
| Target Compound Data | C3-OBn / C2-CH₂Br |
| Comparator Or Baseline | 2-OBn / 4-CH₂Br (CAS 918299-67-9); 2-OBn / 5-CH₂Br; 5-OBn / 2-CH₂Br (CAS 1204424-83-8) |
| Quantified Difference | Target yields a C2-substituted scaffold; C5-OBn/C2-CH₂Br isomer yields identical connectivity but altered electronics; 2-OBn/4-CH₂Br and 2-OBn/5-CH₂Br yield fundamentally different C4- and C5-connected products, respectively |
| Conditions | Structural comparison at the molecular level (in silico / catalog inventory) |
Why This Matters
A procurement substitution with an incorrect isomer yields a different final molecular architecture, rendering the entire synthetic pathway invalid and requiring a new synthetic campaign.
